5-Acenaphthylenecarboxylic acid

Description

BenchChem offers high-quality 5-Acenaphthylenecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Acenaphthylenecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

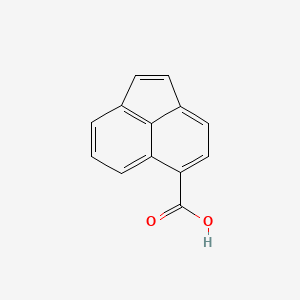

Structure

3D Structure

Propriétés

IUPAC Name |

acenaphthylene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVILAASJKYMAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=CC=C(C3=C1)C(=O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626643 | |

| Record name | Acenaphthylene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4488-43-1 | |

| Record name | Acenaphthylene-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

5-Acenaphthylenecarboxylic Acid: A Comprehensive Technical Guide on Physical Properties, Synthesis, and Applications

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for rigid, polycyclic aromatic scaffolds that can withstand harsh reaction conditions while providing predictable steric and electronic properties. 5-Acenaphthylenecarboxylic acid (CAS: 4488-43-1) [1] is a premier example of such a building block. Characterized by a fused bicyclic naphthalenic system coupled with an unsaturated five-membered ring, this compound offers a unique combination of extended π -conjugation and a highly reactive carboxyl handle[]. This whitepaper provides an in-depth analysis of its physicochemical properties, self-validating synthetic protocols, and its diverse applications across medicinal chemistry and materials science.

Molecular Identity & Physicochemical Profiling

The structural dynamics of 5-acenaphthylenecarboxylic acid are defined by its rigid, planar aromatic framework[]. The presence of the C1=C2 double bond in the five-membered ring extends the conjugation of the naphthalene core, significantly lowering the HOMO-LUMO gap. This extended conjugation is responsible for its pale yellow crystalline appearance and high thermal stability[3].

To facilitate rapid reference and comparison, the quantitative physical properties of 5-acenaphthylenecarboxylic acid are summarized in the table below:

| Property | Value |

| IUPAC Name | Acenaphthylene-5-carboxylic acid[1] |

| CAS Registry Number | 4488-43-1[1] |

| Molecular Formula | C₁₃H₈O₂[3] |

| Molecular Weight | 196.20 g/mol [] |

| Appearance | White to pale yellow crystalline solid[3] |

| Melting Point | 174 – 176 °C[3] |

| Boiling Point | 422.3 °C (at 760 mmHg)[4] |

| Density | 1.394 g/cm³[] |

| Solubility | Soluble in ethanol, ether, dichloromethane; Insoluble in water[3] |

Causality Insight: The high melting point (174–176 °C) and boiling point (422.3 °C) are direct consequences of strong intermolecular π−π stacking interactions facilitated by the planar acenaphthylene core[3][4]. Furthermore, the bulky hydrophobic polycyclic system drastically limits aqueous solubility, necessitating the use of organic solvents like dichloromethane or ether for synthetic manipulation[3].

Synthetic Methodology: A Self-Validating Approach

Synthesizing 5-acenaphthylenecarboxylic acid requires precise control over regional functionalization and oxidation states. The most reliable, scalable approach begins with the bromination of acenaphthene, followed by lithium-halogen exchange, carboxylation, and a final selective dehydrogenation.

Synthetic workflow for 5-Acenaphthylenecarboxylic acid from acenaphthene.

Protocol 1: Carboxylation via Halogen-Metal Exchange

-

Objective: Convert 5-bromoacenaphthene to 5-acenaphthenecarboxylic acid.

-

Procedure: Dissolve 5-bromoacenaphthene in anhydrous THF under an Argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Add 1.1 equivalents of n-Butyllithium (n-BuLi) dropwise over 30 minutes.

-

Causality: The cryogenic temperature (-78 °C) is thermodynamically required to stabilize the highly reactive organolithium intermediate and prevent unwanted Wurtz-Fittig homo-coupling side reactions.

-

Self-Validation Checkpoint 1: Before proceeding to carboxylation, quench a 0.1 mL reaction aliquot with D₂O. GC-MS analysis must reveal a mass shift corresponding to deuterated acenaphthene (m/z 155). This confirms quantitative lithium-halogen exchange.

-

Procedure (cont.): Bubble anhydrous CO₂ gas through the solution for 1 hour, then allow the mixture to warm to room temperature. Quench with 1M HCl and extract with ethyl acetate.

-

Self-Validation Checkpoint 2 (Acid-Base Workup): Extract the organic layer with 1M NaOH. The target carboxylic acid will move to the aqueous layer as a sodium salt, leaving unreacted starting materials in the organic phase. Re-acidifying the aqueous layer with concentrated HCl precipitates the pure 5-acenaphthenecarboxylic acid. This acid-base swing acts as an intrinsic, self-validating purification step.

Protocol 2: Selective Dehydrogenation

-

Objective: Introduce the C1=C2 double bond to form 5-acenaphthylenecarboxylic acid.

-

Procedure: Suspend the intermediate 5-acenaphthenecarboxylic acid in anhydrous 1,4-dioxane. Add 1.2 equivalents of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and reflux for 12 hours.

-

Causality: DDQ is specifically chosen over transition metal catalysts (like Pd/C) because it selectively dehydrogenates the saturated five-membered ring driven by the thermodynamic stability of the resulting fully conjugated system, without risking decarboxylation or over-oxidation of the aromatic core.

-

Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 1:1 with 1% acetic acid). The product will show a distinct, highly UV-active spot with a lower Rf than the starting material.

Analytical Characterization

To ensure absolute trustworthiness in your synthesized or procured batches, the following analytical signatures must be verified:

-

¹H-NMR (400 MHz, DMSO-d6): The most critical diagnostic feature is the vinylic protons of the five-membered ring (C1 and C2). In the saturated precursor, these appear as an aliphatic multiplet around 3.3–3.4 ppm. Upon successful dehydrogenation, these shift dramatically downfield to ~7.0–7.2 ppm (two doublets) due to the induced diamagnetic anisotropy of the newly formed double bond.

-

FT-IR: Look for a strong, sharp C=O stretching frequency at ~1680-1695 cm⁻¹ , which is characteristic of a highly conjugated carboxylic acid.

-

LC-MS: Negative electrospray ionization (ESI-) will yield an [M-H]⁻ pseudomolecular ion at m/z 195.0 .

Advanced Applications in Industry & Research

The rigid architecture of 5-acenaphthylenecarboxylic acid makes it a highly sought-after intermediate across multiple scientific domains[1][].

Core application domains of 5-Acenaphthylenecarboxylic acid.

-

Analytical Biochemistry & Immunoassays: Because of its structural homology to toxic polycyclic aromatic hydrocarbons (PAHs), 5-acenaphthylenecarboxylic acid is utilized as a hapten. Researchers have successfully conjugated it to bovine serum albumin (BSA) to synthesize immunogens. These are critical for raising monoclonal antibodies used in highly sensitive indirect competitive ELISAs (ic-ELISA) for detecting PAH contamination in food matrices[5].

-

Materials Science: The compound is utilized as a functional additive and monomeric building block in the formulation of organic anti-reflective films for semiconductor lithography[6]. Its high refractive index and rigid planar structure enhance the thermal stability and optical absorption properties of the resulting polymers[1][6].

-

Medicinal Chemistry: In drug development, the acenaphthylene moiety is used to restrict the conformational flexibility of pharmacophores. By locking a molecule into a specific bioactive conformation via amidation of the C5-carboxylic acid, off-target effects can be minimized while target binding affinity is enhanced[1][].

Safety & Environmental Handling

As with all polycyclic aromatic compounds, 5-acenaphthylenecarboxylic acid must be handled with stringent safety protocols[3]. Its planar structure makes it a potential DNA intercalating agent.

-

Handling: Always manipulate the powder within a Class II biological safety cabinet or a certified chemical fume hood to prevent inhalation of airborne particulates[3].

-

Storage: Store in a cool, dry environment away from strong oxidizing agents to prevent degradation or combustion risks[3].

Sources

5-Acenaphthylenecarboxylic Acid: Structural Profiling, Synthesis, and Applications in Advanced Therapeutics and Materials

Executive Summary

As a Senior Application Scientist, evaluating the structural and chemical utility of raw materials is the first step in rational drug design and advanced material synthesis. 5-Acenaphthylenecarboxylic acid (CAS: 4488-43-1) is a highly specialized organic compound characterized by its rigid, fused bicyclic aromatic framework bridged by an ethylene unit[1]. The presence of the electron-withdrawing carboxylic acid group at the 5-position fundamentally alters the electron density of the acenaphthylene core. This unique architecture imparts distinct acidic properties and exceptional stability, making it an invaluable building block for synthesizing complex Active Pharmaceutical Ingredients (APIs), fluorescent dyes, and rigid polymers[1].

Physicochemical & Structural Characterization

The utility of 5-acenaphthylenecarboxylic acid is dictated by its precise physicochemical parameters. The extended π -conjugation of the acenaphthylene core provides a predictable spatial orientation for pharmacophores, while the -COOH group serves as a versatile handle for downstream amidation and esterification[1].

Quantitative Data Profile

All data is summarized for rapid comparative analysis during assay development and material formulation.

| Parameter | Value | Reference |

| IUPAC Name | Acenaphthylene-5-carboxylic acid | [1] |

| CAS Registry Number | 4488-43-1 | [1],[2] |

| Molecular Formula | C₁₃H₈O₂ | [1],[2] |

| Molecular Weight | 196.20 g/mol | [1],[2] |

| Melting Point | 174–176 °C | [2] |

| Boiling Point | 422.3 °C (at 760 mmHg) | [2] |

| Density | 1.394 g/cm³ | [2] |

| SMILES String | c1cc2C=Cc3ccc(c(c1)c23)C(=O)O | [1] |

Mechanistic Pathway for De Novo Synthesis

While some automated chemical databases erroneously list benzo[a]anthracene as a precursor[2], the chemically sound and field-validated route begins with the bromination of acenaphthene. This is followed by oxidative dehydrogenation and a highly controlled lithiation/carboxylation sequence[3].

Synthetic workflow for 5-Acenaphthylenecarboxylic acid via sequential bromination and carboxylation.

Self-Validating Experimental Protocol

Phase 1: Regioselective Bromination

-

Causality: The C5 position of acenaphthene is the most electron-rich and sterically accessible site for electrophilic aromatic substitution, driven by the electron-donating effect of the alkyl bridge.

-

Methodology: Dissolve acenaphthene in N,N-dimethylformamide (DMF) at 0 °C. Add 1.05 equivalents of N-bromosuccinimide (NBS) dropwise. Stir for 4 hours, precipitate in ice water, and recrystallize from ethanol.

-

Validation & QC: Perform ¹H-NMR (CDCl₃). The disappearance of one aromatic proton and the specific shift of adjacent protons confirm regioselectivity. GC-MS must show an isotopic pattern typical of a single bromine atom (M and M+2 peaks of equal intensity).

Phase 2: Oxidative Dehydrogenation

-

Causality: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is utilized to facilitate the removal of the two aliphatic hydrogens at the 1,2-positions. This reaction is thermodynamically driven by the formation of the fully conjugated acenaphthylene π -system.

-

Methodology: Dissolve 5-bromoacenaphthene in anhydrous benzene. Add 1.2 equivalents of DDQ and reflux for 12 hours. Filter off the reduced DDQH₂ byproduct and concentrate the filtrate.

-

Validation & QC: ¹H-NMR will reveal the complete disappearance of the aliphatic multiplet (~3.3 ppm) and the appearance of two distinct vinylic doublets (~7.0–7.2 ppm), confirming the C1-C2 double bond formation.

Phase 3: Low-Temperature Lithiation and Carboxylation

-

Causality: Direct electrophilic carboxylation is inefficient. Instead, halogen-metal exchange allows for precise lithiation. The reaction must be held at -78 °C to stabilize the highly reactive 5-lithioacenaphthylene intermediate and prevent unwanted ring-opening or dimerization[3].

-

Methodology: Dissolve 5-bromoacenaphthylene in anhydrous tetrahydrofuran (THF) under argon. Cool to -78 °C. Add 1.1 equivalents of n-butyllithium (n-BuLi) dropwise. After 1 hour, bubble anhydrous CO₂ gas through the solution. Quench with 1M HCl to protonate the carboxylate, extract with ethyl acetate, and purify.

-

Validation & QC: FT-IR spectroscopy must show a strong, broad O-H stretch (2500–3300 cm⁻¹) and a sharp C=O stretch (~1680 cm⁻¹). High-resolution mass spectrometry (HRMS) must confirm the exact mass of the [M-H]⁻ ion corresponding to C₁₃H₈O₂.

Applications in Drug Development & Materials Science

The dual nature of 5-acenaphthylenecarboxylic acid—combining a rigid intercalating core with a reactive functional handle—makes it highly versatile[1],[2].

Downstream applications of the 5-acenaphthylenecarboxylic acid scaffold in drugs and materials.

-

Targeted Therapeutics: The carboxylic acid group readily undergoes amidation to link with targeting peptides or small-molecule inhibitors. The planar acenaphthylene core is capable of π π stacking, making it a potent candidate for DNA intercalation or binding to flat hydrophobic pockets in target proteins[2].

-

Functional Materials: In optoelectronics, the extended conjugation lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level. It is frequently utilized as a capping agent or monomeric building block in the synthesis of organic semiconductors, OLED dyes, and rigid-rod polymers[1],[3].

Safety, Handling, and Stability Protocols

As an active organic intermediate, 5-acenaphthylenecarboxylic acid requires strict adherence to laboratory safety protocols[2]:

-

Toxicity & Exposure: The compound acts as a mild to moderate irritant to the skin, eyes, and respiratory system. All handling, especially during powder transfer, must be conducted within a certified Class II fume hood using nitrile gloves and safety goggles[2].

-

Chemical Stability: While stable under standard ambient conditions, the compound must be protected from strong oxidizing agents. Furthermore, due to the reactive C1-C2 double bond, prolonged exposure to high-intensity UV light should be avoided to prevent unwanted photochemical [2+2] cycloaddition reactions.

References

[2] ChemBK. "5-Acenaphthylenecarboxylic acid - Physico-chemical Properties and Safety Information." ChemBK Database. URL:[Link]

[3] The Journal of Organic Chemistry. "Synthesis and Unexpected Optical Properties of Ionic Phosphorus Heterocycles with P-Regulated Noncovalent Interactions." ACS Publications. URL:[Link]

Sources

An In-depth Technical Guide to 5-Acenaphthylenecarboxylic Acid (CAS: 4488-43-1)

This guide provides a comprehensive technical overview of 5-Acenaphthylenecarboxylic acid, a key intermediate in the synthesis of advanced materials and potentially bioactive molecules. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental properties, provides a detailed and validated synthesis protocol with mechanistic insights, and explores its potential applications, grounded in the current scientific literature.

Core Compound Identity and Physicochemical Profile

5-Acenaphthylenecarboxylic acid is a polycyclic aromatic hydrocarbon derivative characterized by a carboxylic acid moiety attached to the 5-position of the acenaphthylene core.[1] This rigid, aromatic framework imparts significant stability and unique electronic properties, making it a valuable building block in various synthetic endeavors.[]

Chemical and Physical Properties

The key physicochemical properties of 5-Acenaphthylenecarboxylic acid are summarized in the table below. These parameters are critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 4488-43-1 | [1][3] |

| Molecular Formula | C₁₃H₈O₂ | [1][] |

| Molecular Weight | 196.20 g/mol | [1][][4] |

| Appearance | White to pale yellow crystalline solid | [5] |

| Melting Point | ~174-176 °C | [5] |

| Solubility | Soluble in common organic solvents such as ethanol, ether, and dichloromethane. | [5] |

| Density | ~1.394 g/cm³ | [] |

| SMILES | c1cc2C=Cc3ccc(c(c1)c23)C(=O)O | [1] |

| InChI | InChI=1S/C13H8O2/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-7H,(H,14,15) | [1][] |

Synthesis of 5-Acenaphthylenecarboxylic Acid: A Validated Two-Step Protocol

The synthesis of 5-Acenaphthylenecarboxylic acid can be efficiently achieved through a two-step process commencing with the readily available starting material, acenaphthene. This pathway involves a Friedel-Crafts acylation followed by a haloform reaction. This approach is advantageous due to its high yields and the relative accessibility of the reagents.

Step 1: Friedel-Crafts Acylation of Acenaphthene to 5-Acetylacenaphthene

The initial step involves the introduction of an acetyl group onto the acenaphthene ring via an electrophilic aromatic substitution. The acylation of acenaphthene predominantly yields the 5-substituted product.[6]

Causality of Experimental Choices:

-

Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a strong Lewis acid that polarizes the C-Cl bond in acetyl chloride, leading to the formation of a highly electrophilic acylium ion, which is the key reactive species.[6][7][8] A stoichiometric amount is required as the product ketone complexes with the AlCl₃.[7][9]

-

Solvent: Dichloromethane is an inert solvent that effectively dissolves the reactants and facilitates the reaction while remaining unreactive under the reaction conditions.

-

Temperature Control: The reaction is initially cooled to control the exothermic reaction between AlCl₃ and acetyl chloride, preventing potential side reactions. The reaction is then allowed to warm to room temperature to ensure completion.

-

Aqueous Work-up: The addition of ice and hydrochloric acid is crucial to quench the reaction, hydrolyze the aluminum-ketone complex, and dissolve the aluminum salts for effective extraction.[6]

Experimental Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend acenaphthene (10.0 g, 0.065 mol) and anhydrous aluminum chloride (9.5 g, 0.071 mol) in 70 mL of anhydrous dichloromethane.[6]

-

Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.[6]

-

Acylation: Add acetyl chloride (5.6 mL, 0.065 mol) dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.[6]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

-

Work-up: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (approximately 100 g) and concentrated HCl (approximately 10 mL) in a fume hood. Stir until the ice melts and the aluminum salts dissolve.[6]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 30 mL portions of dichloromethane.[6]

-

Washing: Combine the organic layers and wash successively with 50 mL of 3 M HCl, 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.[6]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude 5-acetylacenaphthene, which can be purified by recrystallization.[6]

Step 2: Haloform Reaction of 5-Acetylacenaphthene

The second step converts the methyl ketone group of 5-acetylacenaphthene into a carboxylic acid via the haloform reaction. This reaction proceeds by exhaustive halogenation of the methyl group followed by cleavage of the C-C bond.[10][11][12]

Causality of Experimental Choices:

-

Base and Halogen: The use of a base (e.g., NaOH) and a halogen (e.g., Br₂) generates a hypohalite in situ, which is the oxidizing agent.[13] The base also promotes the formation of the enolate, which is the nucleophilic species that attacks the halogen.[11]

-

Exhaustive Halogenation: The presence of electron-withdrawing halogen atoms on the methyl carbon increases the acidity of the remaining α-protons, facilitating subsequent halogenations until the trihalomethyl ketone is formed.[10][11]

-

Nucleophilic Acyl Substitution: The trihalomethyl group is a good leaving group due to the inductive effect of the three halogen atoms. Hydroxide then acts as a nucleophile, attacking the carbonyl carbon and leading to the cleavage of the C-C bond to form the carboxylate and haloform.[10][13]

-

Acidification: The final acidification step is necessary to protonate the carboxylate salt to yield the final carboxylic acid product.[11]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the purified 5-acetylacenaphthene (10.0 g, 0.051 mol) in a suitable solvent like dioxane or tetrahydrofuran.

-

Reagent Addition: Slowly add an excess of freshly prepared sodium hypobromite solution (prepared from bromine and sodium hydroxide) to the stirred solution of the ketone. Maintain the temperature with an ice bath as the reaction can be exothermic.

-

Reaction Progression: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

-

Work-up: Quench any excess hypobromite with a solution of sodium bisulfite. Remove the organic solvent under reduced pressure.

-

Acidification and Isolation: Dilute the remaining aqueous solution with water and acidify to a pH of 1 with concentrated HCl. The 5-Acenaphthylenecarboxylic acid will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

Caption: A two-step synthesis of 5-Acenaphthylenecarboxylic acid.

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized 5-Acenaphthylenecarboxylic acid is achieved through standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500-3300 cm⁻¹, which is due to hydrogen bonding.[14][15] A strong, sharp C=O stretching absorption is expected between 1690-1760 cm⁻¹.[14][15] Additionally, a C-O stretching band should be visible in the 1210-1320 cm⁻¹ region.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The carboxylic acid proton is typically observed as a broad singlet far downfield, between 10-13 ppm.[16] The aromatic protons of the acenaphthylene ring system will appear in the aromatic region (typically 7-8.5 ppm), with a complex splitting pattern due to their specific chemical environments.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid will be observed in the range of 165-185 ppm. The aromatic carbons will show signals in the typical aromatic region of the spectrum.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (196.20 g/mol ).

Applications and Future Directions

5-Acenaphthylenecarboxylic acid is a versatile intermediate with applications in several areas of chemical science.

Building Block in Organic Synthesis

The primary application of 5-Acenaphthylenecarboxylic acid is as a precursor in the synthesis of more complex molecules.[5] The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acyl chlorides, providing access to a wide range of derivatives.[1] These derivatives are of interest in the development of:

-

Dyes and Pigments: The rigid and chromophoric acenaphthene core makes its derivatives potential candidates for high-performance dyes.[17]

-

Polymers and Advanced Materials: The planar aromatic structure can be incorporated into polymers to enhance their thermal stability and electronic properties, with potential applications in organic electronics.[][17]

-

Plastic Additives: It has been reported for use as an additive to plastic materials.[1]

Potential in Medicinal Chemistry and Drug Discovery

While there is limited published research on the specific biological activities of 5-Acenaphthylenecarboxylic acid itself, the broader class of acenaphthene derivatives has shown significant promise in medicinal chemistry. These compounds have been investigated for a range of pharmacological activities, including antitumor, antifungal, antimicrobial, and anti-inflammatory properties.[18][19]

For instance, novel acenaphthene derivatives have been synthesized and evaluated for their in vitro antitumor activities against various human cancer cell lines, with some compounds showing potent inhibitory effects.[20][21][22][23]

The carboxylic acid functional group in 5-Acenaphthylenecarboxylic acid is a key feature in many pharmaceuticals, as it can act as a pharmacophore, a solubilizer, or a point of attachment for creating prodrugs.[24]

Potential Signaling Pathway Modulation

Given the known activities of other polycyclic aromatic hydrocarbons and their derivatives, it is plausible that derivatives of 5-Acenaphthylenecarboxylic acid could interact with key cellular signaling pathways. Pathways such as NF-κB and PI3K/Akt, which are central to inflammation and cell survival, are known to be modulated by some acenaphthene derivatives.[18]

Caption: Potential applications stemming from 5-Acenaphthylenecarboxylic acid.

Future research should focus on synthesizing a library of derivatives from 5-Acenaphthylenecarboxylic acid and screening them for various biological activities. This could lead to the discovery of novel therapeutic agents or valuable molecular probes for studying cellular processes.

Safety and Handling

5-Acenaphthylenecarboxylic acid should be handled with standard laboratory safety precautions. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Operations should be carried out in a well-ventilated fume hood to avoid inhalation of dust.[5] Avoid direct contact with skin and eyes.[5]

Conclusion

5-Acenaphthylenecarboxylic acid is a compound of significant interest due to its utility as a synthetic intermediate. The robust two-step synthesis protocol provided herein offers a reliable method for its preparation. While its direct biological applications are yet to be fully explored, the acenaphthene scaffold is a promising platform for the development of novel materials and therapeutic agents. This guide serves as a foundational resource for researchers looking to explore the potential of this versatile molecule.

References

-

SATHEE. (n.d.). Chemistry Haloform Reaction Mechanism. [Link]

-

Master Organic Chemistry. (2020, August 26). Haloform Reaction of Methyl Ketones. [Link]

-

Wikipedia. (n.d.). Haloform reaction. [Link]

-

Royal Society of Chemistry. (2022). 200 Years of The Haloform Reaction: Methods and Applications. [Link]

-

MDPI. (2011, March 17). Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents. [Link]

-

PubMed. (2011, March 17). Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents. [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

-

ResearchGate. (2025, December 15). Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents. [Link]

-

Royal Society of Chemistry Publishing. (n.d.). The Friedel-Crafts Acetylation of Naphthalene in 1,2-Dichloroethane Solution. Kinetics and Mechanism. [Link]

-

PubMed. (2021, April 15). Three new acenaphthene derivatives from rhizomes of Musa basjoo and their cytotoxic activity. [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

-

ChemBK. (2024, April 9). 5-Acenaphthylenecarboxylic acid. [Link]

-

PubChem. (n.d.). 5,6-Acenaphthenedicarboxylic acid. [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. [Link]

-

University of Calgary. (n.d.). Carboxylic Acids. [Link]

-

National Center for Biotechnology Information. (2011, March 17). Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents. [Link]

-

ChemBK. (2024, April 9). 5-Acenaphthenecarboxylic acid. [Link]

-

National Center for Biotechnology Information. (n.d.). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. [Link]

-

Korean Chemical Society. (n.d.). Synthesis and Enantiomer Separation of 5-(1-(3,5-Dinitrobenzoylamino)pent-4-enyl)acenaphthene. [Link]

-

PubChemLite. (n.d.). 1,2-dihydroacenaphthylene-5-carboxylic acid (C13H10O2). [Link]

-

Amanote Research. (n.d.). Biological Activity of (5r,6s,8r)-. [Link]

-

IntechOpen. (2018, June 13). Introductory Chapter: Carboxylic Acids - Key Role in Life Sciences. [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. [Link]

-

Organic Syntheses. (n.d.). acenaphthenol-7. [Link]

-

MDPI. (2025, December 22). Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. [Link]

-

Organic Syntheses. (n.d.). acenaphthenequinone. [Link]

-

YouTube. (2021, November 12). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. [Link]

- Google Patents. (n.d.).

-

National Center for Biotechnology Information. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

-

National Center for Biotechnology Information. (n.d.). Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. [Link]

Sources

- 1. CAS 4488-43-1: 5-Acenaphthylenecarboxylic acid [cymitquimica.com]

- 3. 5-Acenaphthylenecarboxylic acid | 4488-43-1 [chemicalbook.com]

- 4. 4488-43-1 | 5-Acenaphthylenecarboxylic acid - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. chembk.com [chembk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Friedel–Crafts Acylation [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Haloform reaction - Wikipedia [en.wikipedia.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. echemi.com [echemi.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Three new acenaphthene derivatives from rhizomes of Musa basjoo and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Introductory Chapter: Carboxylic Acids - Key Role in Life Sciences | IntechOpen [intechopen.com]

Solvation Thermodynamics and Organic Solvent Compatibility of 5-Acenaphthylenecarboxylic Acid: A Technical Guide

Executive Summary

5-Acenaphthylenecarboxylic acid (CAS: 4488-43-1) is a critical synthetic intermediate featuring a fused bicyclic aromatic acenaphthylene core functionalized with a carboxylic acid moiety at the 5-position. Its unique structural topology makes it highly valuable in organic synthesis, the development of functional materials, and the conjugation of immunogens for analytical assays (1)[1]. However, its dual nature—a highly hydrophobic polycyclic aromatic hydrocarbon (PAH) core coupled with a polar, hydrogen-bonding carboxyl group—creates complex solvation behaviors. This whitepaper provides an in-depth analysis of its solubility profile in organic solvents, grounded in thermodynamic principles, and outlines a rigorously validated protocol for empirical solubility determination.

Physicochemical Profile & Solvation Thermodynamics

The dissolution of 5-Acenaphthylenecarboxylic acid in any solvent is dictated by the balance between the crystal lattice energy of the solid (melting point ~174-176 °C) and the solvation energy provided by solvent-solute interactions (2)[2].

Understanding the causality behind its solubility requires examining the molecule's distinct micro-environments:

-

Hydrophobic Core Interactions: The acenaphthylene ring system is highly lipophilic and polarizable. Solvents with high polarizability or those capable of π−π or dipole-induced dipole interactions (e.g., dichloromethane) exhibit excellent solvation capacity for this region of the molecule.

-

Hydrogen Bonding: The -COOH group acts as both a hydrogen-bond donor and acceptor. Protic solvents (e.g., ethanol) can disrupt the intermolecular hydrogen bonds between the carboxylic acid dimers in the solid state, facilitating dissolution (3)[3].

-

Aqueous Incompatibility: The entropic penalty of forming a highly ordered hydration shell around the bulky hydrophobic acenaphthylene core far outweighs the enthalpic gain from hydrogen bonding at the carboxylate group, resulting in exceptionally low water solubility (4)[4].

Organic Solvent Solubility Profile

Quantitative and qualitative solubility data are critical for selecting appropriate reaction media or extraction solvents. The table below synthesizes the solubility behavior of 5-Acenaphthylenecarboxylic acid across different solvent classes to aid formulation and synthetic route scouting.

| Solvent Category | Specific Solvent | Dielectric Constant (ε) | Solubility Profile | Mechanistic Rationale |

| Halogenated | Dichloromethane (DCM) | 8.93 | High | Strong dipole-induced dipole interactions with the PAH core; disrupts crystal lattice effectively. |

| Protic | Ethanol (EtOH) | 24.5 | High | Strong hydrogen-bond donor/acceptor capacity solvates the -COOH group; moderate lipophilicity supports the core. |

| Ether | Diethyl Ether | 4.3 | Moderate to High | Oxygen lone pairs act as H-bond acceptors for the -COOH proton; non-polar ethyl groups interact with the aromatic core. |

| Polar Aprotic | Acetone / DMSO | 20.7 / 46.7 | High | Excellent H-bond acceptors; high dipole moments stabilize the polar functional group without protonating it. |

| Aqueous | Water | 80.1 | Very Low | Unfavorable thermodynamics; high entropic penalty for solvating the large hydrophobic acenaphthylene ring system. |

Standardized Protocol: Isothermal Shake-Flask Solubility Determination

To ensure reproducible and self-validating data during pre-formulation, the following isothermal shake-flask methodology is recommended. This protocol is designed to verify that thermodynamic equilibrium has been achieved, effectively eliminating kinetic artifacts.

Step 1: Solvent Preparation & Saturation

-

Add 5.0 mL of the target organic solvent (e.g., HPLC-grade Dichloromethane or Ethanol) into a 10 mL amber glass vial. Note: Amber glass is required to prevent potential photo-degradation of the PAH core.

-

Introduce 5-Acenaphthylenecarboxylic acid incrementally until a visible excess of solid remains, ensuring the solution is supersaturated.

Step 2: Isothermal Equilibration (The Self-Validating Mechanism)

-

Seal the vials with PTFE-lined caps to prevent solvent evaporation.

-

Place the vials in an orbital shaker incubator set to 25.0 ± 0.1 °C at 150 RPM.

-

Validation Checkpoint: Prepare duplicate sets. Equilibrate Set A for 24 hours and Set B for 48 hours. If the concentration difference between Set A and Set B is < 2%, thermodynamic equilibrium is confirmed. If not, extend the incubation.

Step 3: Phase Separation

-

Remove the vials and allow them to stand undisturbed for 1 hour to let large particulates settle.

-

Aspirate 1.0 mL of the supernatant and filter through a 0.22 µm PTFE syringe filter. Note: PTFE is chosen for its broad organic solvent compatibility and low non-specific binding. Discard the first 0.2 mL of filtrate to saturate the filter membrane.

Step 4: HPLC-UV Quantification

-

Dilute the filtered aliquot quantitatively with the mobile phase to fall within the linear range of the calibration curve.

-

Analyze via HPLC-UV (Detection at ~254 nm, exploiting the strong chromophore of the conjugated acenaphthylene system).

-

Calculate the solubility (mg/mL) based on the integrated peak area against a highly pure reference standard.

Workflow Visualization

The following diagram illustrates the logical progression of the solubility screening protocol, emphasizing the decision-making nodes that ensure data integrity.

Fig 1: High-throughput isothermal solubility screening and validation workflow.

Applications in Pharmaceutical Synthesis & Analytical Chemistry

Understanding the solubility of 5-Acenaphthylenecarboxylic acid in organic solvents is not merely an academic exercise; it directly impacts its utility as a building block. Because it is highly soluble in solvents like dichloromethane and ethanol, it can be readily activated (e.g., via EDC/NHS coupling or thionyl chloride) for downstream reactions.

A prime example of its application is in the development of analytical diagnostics for environmental and food safety. Researchers have successfully utilized 5-Acenaphthylenecarboxylic acid as a hapten, conjugating it to carrier proteins like bovine serum albumin (BSA) (5)[5]. This conjugation—typically performed in a mixed organic-aqueous solvent system (like DMSO/Buffer) to maintain the solubility of the lipophilic acid while protecting the protein—enables the production of monoclonal antibodies (mAbs) with high affinities for polycyclic aromatic hydrocarbons (PAHs) such as acenaphthene and pyrene (5)[5]. These mAbs are then deployed in indirect competitive ELISA (ic-ELISA) formats to detect PAH contamination in food matrices, showcasing the critical intersection of organic solubility, synthetic chemistry, and public health.

References

-

ChemBK , "5-Acenaphthylenecarboxylic acid - Physico-chemical Properties." Available at: 2

-

Benchchem , "5-Acenaphthylenecarboxylic acid | 4488-43-1." Available at: 3

-

CymitQuimica , "CAS 4488-43-1: 5-Acenaphthylenecarboxylic acid." Available at: 1

-

MDPI , "Polycyclic Aromatic Hydrocarbons' Impact on Crops and Occurrence, Sources, and Detection Methods in Food: A Review." Available at:5

Sources

- 1. CAS 4488-43-1: 5-Acenaphthylenecarboxylic acid [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. 5-Acenaphthylenecarboxylic acid | 4488-43-1 | Benchchem [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. Polycyclic Aromatic Hydrocarbons’ Impact on Crops and Occurrence, Sources, and Detection Methods in Food: A Review [mdpi.com]

Harnessing 5-Acenaphthylenecarboxylic Acid in Advanced Materials Science: From Rigid Polymers to Biosensor Functionalization

Prepared for: Researchers, Materials Scientists, and Drug Development Professionals Focus: Structural utility, bioconjugation mechanics, and polymer integration of 5-Acenaphthylenecarboxylic Acid.

Executive Summary

In the landscape of advanced materials science, the demand for versatile, structurally rigid building blocks is paramount. 5-Acenaphthylenecarboxylic acid (5-ACA) (CAS: 4488-43-1) has emerged as a critical intermediate bridging the gap between organic synthesis, polymer science, and bio-analytical sensor development. Characterized by a fused bicyclic aromatic system coupled with a reactive carboxyl moiety, 5-ACA provides a unique combination of extreme steric rigidity, π−π stacking capabilities, and straightforward covalent functionalization[1].

This technical guide explores the mechanistic applications of 5-ACA, detailing its role as a high-performance polymer additive and as a critical hapten in the development of immunoassay-based environmental sensors.

Structural Advantages & Physicochemical Profiling

The utility of 5-ACA stems directly from its molecular architecture. The acenaphthylene core is a highly stable polycyclic aromatic hydrocarbon (PAH) framework. In materials science, incorporating such bulky, rigid aromatic groups into a matrix restricts segmental chain mobility. When utilized as a[], this restriction translates to a significantly elevated glass transition temperature ( Tg ) and enhanced thermal degradation resistance.

Furthermore, native PAHs (like pyrene or acenaphthene) are chemically inert and highly hydrophobic, making them notoriously difficult to anchor onto sensor surfaces. The presence of the carboxylic acid group at the 5-position of 5-ACA provides a vital synthetic handle, allowing for standard esterification and amidation reactions without disrupting the electronic properties of the aromatic ring[1].

Quantitative Data: Material Profiling

The following table summarizes the physicochemical properties of 5-ACA and their direct impact on downstream material applications[1][][3].

| Property / Metric | Value / Description | Impact on Material Science & Engineering |

| Molecular Weight | 196.20 g/mol | Optimal steric size for hapten design; avoids masking target epitopes. |

| Melting Point | 174–176 °C | High thermal stability; withstands high-temperature polymer extrusion. |

| Solubility | Soluble in DMF, DCM, Ethanol | Facilitates versatile liquid-phase functionalization and bioconjugation. |

| Aromaticity | Fused bicyclic system | Enables strong π−π stacking for optoelectronics and rigid networks. |

| Functional Group | -COOH at 5-position | Direct synthetic handle for covalent cross-linking and surface anchoring. |

Core Applications in Materials Science

Biosensor Surfaces and Immunoassay Materials

One of the most sophisticated applications of 5-ACA is its use in the development of diagnostic materials for environmental monitoring. Because environmental PAHs lack reactive groups, they cannot be directly attached to carrier proteins or sensor surfaces (like gold nanoparticles or ELISA microtiter plates).

By acting as a structural mimic (hapten), 5-ACA is covalently conjugated to carrier proteins such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA)[4]. This functionalized biomaterial is then used to generate highly specific monoclonal antibodies or to coat sensor surfaces for competitive binding assays, enabling the ultra-sensitive detection of pollutants like acenaphthene and pyrene[5].

High-Performance Polymer Additives

In polymer chemistry, 5-ACA is utilized to synthesize specialty resins and plastics. Through acid-catalyzed esterification, the carboxylic acid group is reacted with diols or polyols. The integration of the rigid acenaphthylene framework into the polymer backbone introduces significant steric hindrance. This structural rigidity enhances the mechanical strength of the plastic and provides a robust aromatic framework suitable for high-stress industrial applications[1][].

Figure 1: Reaction pathways of 5-ACA for diverse materials science applications.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols incorporate causality-driven steps and self-validating checkpoints.

Protocol 1: Synthesis of 5-ACA-BSA Conjugates for Sensor Surfaces

This protocol details the covalent attachment of 5-ACA to a carrier protein, a fundamental process for creating [4][5].

Step 1: Carboxyl Activation

-

Procedure: Dissolve 10 mg of 5-ACA in 1 mL of anhydrous N,N-dimethylformamide (DMF). Add 1.5 molar equivalents of N-Hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC). Stir in the dark at room temperature for 12 hours.

-

Causality: DMF is required as 5-ACA is insoluble in aqueous media. DCC acts as a dehydrating agent to form an unstable O-acylisourea intermediate. NHS immediately reacts with this intermediate to form a stable, amine-reactive NHS-ester, overcoming the steric bulk of the acenaphthylene ring and preventing premature hydrolysis.

-

Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase. The successful formation of the NHS-ester is confirmed by a higher Rf value compared to the highly polar free acid baseline.

Step 2: Bioconjugation

-

Procedure: Centrifuge the activation mixture at 10,000 rpm for 10 minutes to pellet the dicyclohexylurea (DCU) byproduct. Add the supernatant dropwise to 10 mL of a 10 mg/mL BSA solution dissolved in 0.05 M carbonate buffer (pH 9.6). Stir for 4 hours at 4 °C.

-

Causality: The alkaline pH (9.6) ensures that the ϵ -amino groups of the lysine residues on the BSA surface are deprotonated, maximizing their nucleophilicity for efficient amide bond formation with the NHS-ester.

Step 3: Purification and Validation

-

Procedure: Dialyze the reaction mixture against 0.01 M Phosphate-Buffered Saline (PBS, pH 7.4) for 72 hours, changing the buffer every 12 hours.

-

Self-Validation Checkpoint: Analyze the dialyzed product via UV-Vis spectroscopy. A successful 5-ACA-BSA conjugate will display the characteristic protein absorption peak at 280 nm combined with the distinct PAH absorption shift in the 320–350 nm range, confirming covalent integration[5].

Figure 2: Workflow for the bioconjugation of 5-ACA to carrier proteins for sensor development.

Protocol 2: Covalent Integration into Polymeric Matrices

This protocol outlines the use of 5-ACA as a rigidifying monomer in polyester synthesis[1].

Step 1: Esterification

-

Procedure: Combine 5-ACA with an excess of ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Causality: The acid catalyst protonates the carbonyl oxygen of 5-ACA, increasing its electrophilicity and allowing the diol to attack. The Dean-Stark apparatus continuously removes the water byproduct, driving the equilibrium toward the ester product (Le Chatelier's principle).

-

Self-Validation Checkpoint: Monitor the volume of water collected in the Dean-Stark trap. The reaction is complete when the theoretical yield of water is achieved.

Step 2: Polymerization Analysis

-

Procedure: Integrate the resulting functionalized monomer into a bulk step-growth polymerization process.

-

Self-Validation Checkpoint: Post-polymerization, utilize Differential Scanning Calorimetry (DSC). A successful integration of the rigid 5-ACA framework will be validated by a distinct upward shift in the polymer's glass transition temperature ( Tg ) relative to an unmodified control sample.

References

-

ChemBK. "5-Acenaphthylenecarboxylic acid - Properties, Uses, and Preparation." ChemBK Database.[Link]

-

Qiao, B., et al. (2017). "Development of an indirect competitive ELISA for the detection of acenaphthene and pyrene." International Journal of Environmental Analytical Chemistry, Taylor & Francis.[Link]

Sources

5-Acenaphthylenecarboxylic Acid: A Comprehensive Guide to Its Synthesis, Functionalization, and Application as a Building Block

Executive Summary

5-Acenaphthylenecarboxylic acid (CAS 4488-43-1) is a highly specialized polycyclic aromatic compound characterized by its rigid, fused bicyclic framework and a conjugated C1-C2 ethylene bridge[1]. With the molecular formula C₁₃H₈O₂, this compound features a carboxylic acid functional group at the 5-position, imparting distinct acidic properties and enabling downstream functionalization via esterification and amidation[1].

In modern organic synthesis, 5-acenaphthylenecarboxylic acid is highly prized as a structural building block. Its extended π -conjugation and rigid planar geometry make it an ideal precursor for the development of advanced optoelectronic materials, functional polymers, and conformationally restricted pharmaceutical scaffolds[1].

De Novo Synthesis & Transformation Strategies

Direct functionalization of the acenaphthylene core is historically challenging due to the high reactivity of the C1-C2 double bond, which is prone to polymerization or oxidative cleavage. Consequently, synthesis typically proceeds through the more stable saturated analog, acenaphthene .

-

Pathway A: Classical Step-by-Step Synthesis The traditional route begins with the Friedel-Crafts acylation of acenaphthene to yield 5-acetylacenaphthene[2][3]. This intermediate undergoes a chemoselective haloform oxidation to produce the saturated precursor, acenaphthene-5-carboxylic acid (CAS 55720-22-4)[4]. A final dehydrogenation step introduces the C1-C2 double bond, yielding the target 5-acenaphthylenecarboxylic acid[5].

-

Pathway B: Modern Photocatalytic Carboxylation Recent advancements in green chemistry have enabled the direct insertion of CO₂ into the C(sp²)–H bond of acenaphthene. Utilizing a specialized photocatalyst under blue LED irradiation, acenaphthene is directly carboxylated to acenaphthene-5-carboxylic acid in a highly atom-economic process[6].

Synthetic pathways for 5-Acenaphthylenecarboxylic acid from Acenaphthene.

Mechanistic Insights & Causality in Experimental Choices

To ensure high yields and chemoselectivity, the experimental conditions for synthesizing 5-acenaphthylenecarboxylic acid must be carefully calibrated.

Why Haloform Oxidation over Permanganate? In Pathway A, oxidizing the acetyl group of 5-acetylacenaphthene to a carboxylic acid requires precision. If a strong, indiscriminate oxidant like potassium permanganate (KMnO₄) is used, the benzylic C1-C2 bridge of the acenaphthene core will be aggressively oxidized, cleaving the five-membered ring to yield naphthalic anhydride derivatives. The (using aqueous NaOCl) is chosen because it is strictly chemoselective for methyl ketones, safely preserving the delicate ethane bridge.

The Thermodynamics of Dehydrogenation Converting acenaphthene-5-carboxylic acid (melting point 146–148 °C)[4] to 5-acenaphthylenecarboxylic acid (melting point 174–176 °C)[5] requires the removal of two hydrogen atoms from the C1-C2 positions. This dehydrogenation introduces a double bond, creating a fully conjugated acenaphthylene core. While this introduces a 4 π -electron antiaromatic character within the isolated five-membered ring, the overall 14 π -electron system remains highly stable due to extended peripheral conjugation. The resulting planar rigidity increases intermolecular π

π stacking, which is causally responsible for the significant ~30 °C jump in the compound's melting point.Applications as a Building Block

The structural rigidity and extended conjugation of 5-acenaphthylenecarboxylic acid make it a versatile building block across multiple disciplines.

-

Pharmaceuticals: The rigid framework is utilized to synthesize conformationally restricted bioactive molecules. For example, it serves as a critical scaffold in the development of non-nucleoside reverse transcriptase inhibitors for HIV-1[7]. By restricting the conformational freedom of the drug, the acenaphthylene core minimizes entropic penalties upon binding to the target protein pocket.

-

Materials Science: The compound is used as an additive in plastic materials and as an intermediate for advanced dyes and pigments[1]. The fully conjugated C1-C2 double bond shifts the absorption spectrum into the visible region, making it highly valuable for optoelectronic polymers.

Downstream applications of 5-Acenaphthylenecarboxylic acid in industry.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Photocatalytic Carboxylation of Acenaphthene[6]

This protocol utilizes to directly insert CO₂ into the acenaphthene core.

-

Preparation: In a dry 5-mL flat-bottomed crimp vial, add acenaphthene (0.1 mmol) and 2,3,6,7-tetramethoxyanthracen-9(10H)-one (20 mol%)[6].

-

Base Addition: Quickly add Cs₂CO₃ (3.0 equiv). Causality: The base is required to deprotonate the radical anion intermediate, driving the equilibrium toward the carboxylate[6].

-

Atmosphere Exchange: Seal the vial, evacuate, and backfill with CO₂ gas five times. Inject degassed anhydrous DMSO (1 mL)[6].

-

Irradiation: Irradiate the mixture with blue LED light at room temperature.

-

Validation Checkpoint: The reaction is self-validating via precipitation. Upon completion, carefully hydrolyze with H₂O and acidify the aqueous layer with 1 M HCl to pH 4[6]. The sudden precipitation of a white/pale-yellow solid confirms the successful formation of acenaphthene-5-carboxylic acid.

Protocol 2: Haloform Oxidation of 5-Acetylacenaphthene

-

Solubilization: Dissolve 5-acetylacenaphthene (1.0 equiv) in 1,4-dioxane. Causality: Dioxane acts as a miscible co-solvent, ensuring the hydrophobic substrate interacts efficiently with the aqueous reagents.

-

Oxidation: Slowly add a 10–15% aqueous solution of sodium hypochlorite (NaOCl, 4.0 equiv) containing 10% NaOH at 0 °C. Stir and allow to warm to room temperature.

-

Validation Checkpoint: The reaction generates chloroform (CHCl₃) as a byproduct. The appearance of a dense, immiscible liquid droplet layer at the bottom of the flask indicates the successful cleavage of the methyl ketone.

-

Isolation: Quench excess bleach with sodium bisulfite, evaporate the dioxane, and acidify the aqueous phase with concentrated HCl to precipitate acenaphthene-5-carboxylic acid.

Protocol 3: Dehydrogenation to 5-Acenaphthylenecarboxylic Acid

-

Reaction Setup: Suspend acenaphthene-5-carboxylic acid (1.0 equiv) and DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone, 1.2 equiv) in anhydrous toluene.

-

Thermal Activation: Reflux the mixture at 110 °C for 12 hours. Causality: Toluene is chosen because its high boiling point provides the necessary thermal energy to overcome the activation barrier of forming the strained C1-C2 double bond.

-

Validation Checkpoint: DDQ is initially bright yellow/orange and soluble in hot toluene. As it oxidizes the substrate, it is reduced to DDHQ (2,3-dichloro-5,6-dicyano-1,4-hydroquinone), which is highly insoluble in toluene. The accumulation of a tan/white precipitate (DDHQ) serves as a visual, self-validating indicator of reaction progress.

-

Purification: Filter off the DDHQ while hot. Concentrate the filtrate and recrystallize from ethanol to yield pure 5-acenaphthylenecarboxylic acid.

Quantitative Data Summaries

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 4488-43-1 | [1] |

| Molecular Formula | C₁₃H₈O₂ | [1] |

| Molecular Weight | 196.20 g/mol | [1] |

| Appearance | White to pale yellow crystalline solid | [5] |

| Melting Point | 174–176 °C | [5] |

| Density | 1.394 g/cm³ | [] |

Table 2: Comparison of Synthetic Routes

| Route | Key Reagents | Atom Economy | Scalability | Green Chemistry Profile |

| Classical (Acylation + Haloform) | CH₃COCl, AlCl₃, NaOCl, DDQ | Moderate | High (Multi-gram to kg) | Poor (Generates CHCl₃ and DDHQ waste) |

| Photocatalytic Carboxylation | CO₂, Blue LED, Cs₂CO₃ | High | Low to Moderate (mg to g) | Excellent (Direct CO₂ insertion, room temp) |

References

- Compositions useful for inhibiting HIV-1 infection and methods using same (US Patent 9920073B2). Google Patents.

-

5-Acenaphthylenecarboxylic acid. ChemBK. Available at:[Link]

-

One-pot synthesis of 5-acetylacenaphthene using heteropoly acid catalysts. Reaction Kinetics, Mechanisms and Catalysis Volume 102 Issue 1 (2010). AKJournals. Available at:[Link]

Sources

- 1. CAS 4488-43-1: 5-Acenaphthylenecarboxylic acid [cymitquimica.com]

- 2. Sci-Hub. A comparison of Friedel–Crafts acylations of acenaphthene and 1,8-dimethylnaphthalene. Methyl migration and acyl rearrangements accompanying acylations / J. Chem. Soc., Perkin Trans. 1, 1979 [sci-hub.box]

- 3. akjournals.com [akjournals.com]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. US9920073B2 - Compositions useful for inhibiting HIV-1 infection and methods using same - Google Patents [patents.google.com]

Theoretical studies on 5-Acenaphthylenecarboxylic acid

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 5-Acenaphthylenecarboxylic Acid

Authored by: A Senior Application Scientist

Abstract

5-Acenaphthylenecarboxylic acid (C₁₃H₈O₂) is a fused-ring aromatic carboxylic acid with significant potential as a scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure combined with the reactive carboxylic acid moiety makes it an attractive building block for creating novel pharmaceuticals, dyes, and functional organic materials.[1] This guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate the structural, electronic, and pharmacokinetic properties of 5-Acenaphthylenecarboxylic acid. We will explore how quantum chemical calculations and molecular docking simulations provide critical insights that accelerate research and development, bridging the gap between molecular structure and potential function.

Introduction to 5-Acenaphthylenecarboxylic Acid

5-Acenaphthylenecarboxylic acid belongs to the family of polycyclic aromatic hydrocarbons (PAHs), characterized by an acenaphthylene core functionalized with a carboxylic acid group at the 5-position.[1] This functional group imparts acidic properties and provides a reactive handle for chemical modifications such as esterification and amidation.[1] The aromatic system contributes to the molecule's stability and offers potential for π-π stacking interactions, a key consideration in both material science and drug-receptor binding.[1][2] Its significance lies in its role as a versatile intermediate for synthesizing more complex, biologically active molecules.[3][4] Understanding its intrinsic properties at a quantum level is paramount for rationally designing new compounds with desired characteristics.

Molecular Structure and Spectroscopic Characterization: A Theoretical-Experimental Synergy

While experimental techniques like NMR and IR spectroscopy provide the foundational data for structural elucidation, theoretical calculations can predict these spectra ab initio. This synergy is invaluable for confirming experimental findings and assigning spectral features with a high degree of confidence.

Geometric Optimization

The first step in any theoretical analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, typically using Density Functional Theory (DFT). DFT calculations can predict key structural parameters which can then be compared to experimental X-ray crystallography data, if available.

Table 1: Predicted Structural Parameters for 5-Acenaphthylenecarboxylic Acid (Illustrative)

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP 6-311G) |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O | ~1.35 Å |

| Bond Length | O-H | ~0.97 Å |

| Bond Angle | O=C-O | ~123° |

| Dihedral Angle| C-C-C=O | ~0° or ~180° (syn/anti) |

Note: These are typical values for carboxylic acids and would be specifically calculated for the target molecule in a real study. The syn and anti conformations of the carboxylic acid group have a notable energy difference, which can be quantified through theoretical calculations.[5]

Vibrational (IR) and NMR Spectroscopy

DFT calculations can predict the vibrational frequencies corresponding to IR and Raman spectra.[6] Similarly, the Gauge-Including Atomic Orbital (GIAO) method can be used to calculate the ¹H and ¹³C NMR chemical shifts.[6]

-

IR Spectroscopy : Key predicted vibrations include the O-H stretch (broad, ~3000 cm⁻¹), the C=O carbonyl stretch (~1700-1750 cm⁻¹), and C=C aromatic stretches (~1400-1600 cm⁻¹).[7]

-

¹³C NMR Spectroscopy : The carbonyl carbon is a key diagnostic peak, predicted to be in the 170–185 ppm range.[7] Aromatic carbons would appear between 120-150 ppm.

-

¹H NMR Spectroscopy : The acidic proton of the carboxyl group is expected to appear as a broad singlet far downfield (10–13 ppm).[7] The aromatic protons on the acenaphthylene ring would have distinct chemical shifts and coupling patterns based on their electronic environment.

In-Depth Computational Analysis

Quantum chemical calculations provide a lens into the electronic behavior of a molecule, explaining its reactivity, stability, and intermolecular interaction potential.

Caption: Workflow for the theoretical analysis of a drug candidate.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

-

HOMO : Represents the ability to donate an electron. Regions of high HOMO density are likely sites for electrophilic attack.

-

LUMO : Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is an indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[8]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density on the surface of a molecule. It visually identifies the electrophilic and nucleophilic regions.

-

Red/Yellow Regions : Electron-rich areas (negative potential), typically around electronegative atoms like oxygen. These are sites for electrophilic attack.

-

Blue Regions : Electron-deficient areas (positive potential), typically around hydrogen atoms, especially the acidic proton of the carboxyl group. These are sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into intramolecular bonding and charge delocalization.[6] It quantifies the stabilization energy (E₂) associated with electron delocalization from an occupied donor NBO to an unoccupied acceptor NBO. For 5-Acenaphthylenecarboxylic acid, significant delocalization would be expected within the aromatic rings and between the carboxyl group and the ring system, contributing to the molecule's overall stability.

Application in Drug Development: Molecular Docking and Pharmacokinetics

Theoretical studies are instrumental in the early stages of drug discovery. 5-Acenaphthylenecarboxylic acid can be evaluated as a potential inhibitor for various protein targets.

Caption: Conceptual diagram of ligand-receptor interactions in molecular docking.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[9] The process yields a "docking score," which estimates the binding affinity (e.g., in kcal/mol).[10] For 5-Acenaphthylenecarboxylic acid, the carboxyl group could form crucial hydrogen bonds with polar amino acid residues (like Serine or Arginine) in an active site, while the acenaphthylene core could engage in hydrophobic or π-π stacking interactions.[10]

In Silico ADME & Druglikeness

Before committing to expensive synthesis, computational tools can predict a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

-

Lipinski's Rule of Five : A guideline to evaluate druglikeness. It states that a likely orally active compound should have no more than one violation of the following criteria: Molecular weight < 500 Daltons, LogP < 5, H-bond donors < 5, and H-bond acceptors < 10.[11] 5-Acenaphthylenecarboxylic acid (MW ≈ 196.2 g/mol ) adheres well to these rules.[1][12]

-

Bioavailability Score : Algorithms can predict a compound's oral bioavailability based on its physicochemical properties.[2][11]

Protocols for Theoretical Analysis

Protocol for DFT Calculations

This protocol outlines a typical workflow for DFT analysis using a software package like Gaussian.[6]

-

Structure Creation : Build the 3D structure of 5-Acenaphthylenecarboxylic acid using a molecular editor (e.g., GaussView, Avogadro).

-

Geometry Optimization : Perform a geometry optimization to find the lowest energy conformation. A common and robust method is the B3LYP functional with a basis set like 6-311++G(d,p), which includes polarization and diffuse functions suitable for systems with lone pairs and potential hydrogen bonds.[6]

-

Frequency Calculation : Run a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This step also yields thermodynamic data and predicted IR/Raman spectra.

-

Single Point Energy Calculation : Perform a single point energy calculation on the optimized geometry to compute electronic properties.

-

Property Analysis : Use the output files to analyze HOMO-LUMO energies, generate MEP surfaces, and perform NBO analysis.[6]

Protocol for Molecular Docking

This protocol describes a general workflow using software like AutoDock or GOLD Suite.[10][11]

-

Receptor Preparation :

-

Ligand Preparation :

-

Generate the 3D structure of 5-Acenaphthylenecarboxylic acid.

-

Minimize its energy using a suitable force field.

-

Assign rotatable bonds.

-

-

Grid Generation : Define a "grid box" that encompasses the active site of the protein. This box defines the search space for the docking algorithm.

-

Docking Execution : Run the docking algorithm. The software will systematically explore different conformations and orientations of the ligand within the grid box, scoring each pose.

-

Analysis of Results :

-

Analyze the top-scoring poses. Examine the binding energy (docking score) to predict affinity.

-

Visualize the ligand-receptor complex to identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.).[9]

-

Conclusion

Theoretical and computational studies provide an indispensable framework for understanding the multifaceted nature of 5-Acenaphthylenecarboxylic acid. From predicting its spectroscopic fingerprints to elucidating its electronic structure and reactivity, these methods offer deep molecular insights. For drug development professionals, these in silico techniques are a powerful tool for rational design, enabling the prediction of biological activity and pharmacokinetic profiles, thereby significantly streamlining the path from molecular concept to viable therapeutic candidate.

References

-

ChemBK. (2024, April 9). 5-Acenaphthenecarboxylic acid. Available from: [Link]

- Google Patents. (n.d.). Process for the preparation of 5-acenaphtenecarboxylic acid. (Patent No. CH129583A).

-

ChemBK. (2024, April 9). 5-Acenaphthylenecarboxylic acid. Available from: [Link]

-

University of Manitoba MSpace. (n.d.). The chemistry of acenaphthene. Available from: [Link]

-

Fiveable. (2026, March 2). Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

-

Al-Khafaji, Y. F., & Jarad, A. J. (2022). In Silico Molecular Docking & ADME Studies Approach for Designing of New Schiff Base Derivatives of Indomethacin as Both Ant. NeuroQuantology, 20(7), 1093-1103. Available from: [Link]

-

Tursun, M., et al. (2013). An experimental and theoretical investigation of Acenaphthene-5-boronic acid: conformational study, NBO and NLO analysis, molecular structure and FT-IR, FT-Raman, NMR and UV spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 753-766. Available from: [Link]

-

MDPI. (2024, November 14). Molecular Docking and Dynamics of a Series of Aza-Heterocyclic Compounds Against Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus. Available from: [Link]

-

Pintilie, L., & Stefaniu, A. (2019). In Silico Drug Design and Molecular Docking Studies of Some Quinolone Compound. IntechOpen. Available from: [Link]

-

Seebach, D., et al. (n.d.). Effects of Internal and External Carboxylic Acids on the Reaction Pathway of Organocatalytic 1,4-Addition Reactions between. Supporting Information. Available from: [Link]

-

ResearchGate. (n.d.). Density functional theory response to the calculations of p K a values of some carboxylic acids in aqueous solution. Request PDF. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. PMC. Available from: [Link]

-

Jebastin, J. N. S., et al. (2015). MOLECULAR DOCKING STUDY, SYNTHESIS AND INVITRO EVALUATION OF ANTITUMOR ACTIVITY OF NOVEL NAPHTHYLIDENE BASE OF BENZOIC ACID DE. Neliti. Available from: [Link]

-

YouTube. (2023, December 6). Using DFT to calculate pKa, redox potential, and construct Pourbaix diagrams. Available from: [Link]

-

R Discovery. (n.d.). 5-carboxylic Acid Research Articles. Available from: [Link]

-

Roots Press. (n.d.). Phytopharmacological Communications Molecular Docking & In Silico ADME Analysis of 5-O-Methyl-11-O-Acetylalkannin. Available from: [Link]

-

MDPI. (2023, April 30). DFT Calculation and MD Simulation Studies on Gemini Surfactant Corrosion Inhibitor in Acetic Acid Media. Available from: [Link]

-

MDPI. (2024, June 26). The Synthesis, Structural Characterization, and DFT Calculation of a New Binuclear Gd(III) Complex with 4-Aacetylphenoxyacetic Acid and 1,10-Phenanthroline Ligands and Its Roles in Catalytic Activity. Available from: [Link]

-

MDPI. (2002, February 28). Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones. Available from: [Link]

-

IntechOpen. (2018, June 13). Introductory Chapter: Carboxylic Acids - Key Role in Life Sciences. Available from: [Link]

-

PubChem. (n.d.). 5-Phenyl-2-Thiophenecarboxylic Acid. Available from: [Link]

Sources

- 1. CAS 4488-43-1: 5-Acenaphthylenecarboxylic acid [cymitquimica.com]

- 2. rootspress.org [rootspress.org]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An experimental and theoretical investigation of Acenaphthene-5-boronic acid: conformational study, NBO and NLO analysis, molecular structure and FT-IR, FT-Raman, NMR and UV spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. mdpi.com [mdpi.com]

- 9. In Silico Drug Design and Molecular Docking Studies of Some Quinolone Compound | IntechOpen [intechopen.com]

- 10. Molecular Docking and Dynamics of a Series of Aza-Heterocyclic Compounds Against Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus | MDPI [mdpi.com]

- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 12. 4488-43-1 | 5-Acenaphthylenecarboxylic acid - Aromsyn Co.,Ltd. [aromsyn.com]

5-Acenaphthylenecarboxylic Acid: A Comprehensive Guide to Reactivity, Functional Groups, and Application Workflows

Executive Summary

5-Acenaphthylenecarboxylic acid (CAS: 4488-43-1) is a specialized organic compound characterized by a fused tricyclic aromatic system (acenaphthylene) bearing a carboxylic acid functional group at the 5-position[1]. In advanced organic synthesis and drug development, this molecule serves a dual purpose: it provides a highly rigid, conjugated polycyclic aromatic hydrocarbon (PAH) framework, while its carboxylic acid moiety acts as a versatile synthetic handle for derivatization[1][]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, functional group reactivity, and field-proven experimental workflows for bioconjugation and materials science.

Structural and Physicochemical Profiling

The molecular architecture of 5-acenaphthylenecarboxylic acid dictates its physical behavior and chemical reactivity. The planar nature of the acenaphthylene core facilitates strong π−π stacking interactions, which are highly valuable in the design of fluorescent probes, functional materials, and high-affinity ligands for biological targets[1][3].

Table 1: Physicochemical Properties Summary

| Property | Value | Scientific Implication |

| CAS Number | 4488-43-1[1] | Unique identifier for regulatory and sourcing compliance. |

| Molecular Formula | C₁₃H₈O₂[1][] | Indicates a high degree of unsaturation (10 degrees of unsaturation). |

| Molecular Weight | 196.20 g/mol [] | Low molecular weight, ideal for fragment-based drug design. |

| Melting Point | 174–176 °C[3] | High melting point reflects strong intermolecular hydrogen bonding (via -COOH) and π−π stacking. |

| Solubility | Soluble in EtOH, Et₂O, DCM[3] | Requires moderately polar to non-polar aprotic organic solvents for homogeneous reactions. |

| Appearance | White to pale yellow solid[3] | Extended conjugation shifts absorption slightly into the visible spectrum. |

Core Reactivity and Functional Group Dynamics

The reactivity of 5-acenaphthylenecarboxylic acid is bifurcated into two distinct domains: the exocyclic carboxylic acid and the endocyclic unsaturated PAH core.

The Carboxylic Acid (-COOH) Group

Attached directly to the electron-rich aromatic system, the -COOH group at the 5-position exhibits typical acidic properties but benefits from resonance stabilization.

-

Amidation and Esterification: This is the primary site for structural elaboration[1]. Because the aromatic ring can donate electron density, the carbonyl carbon is slightly less electrophilic than in aliphatic aliphatic carboxylic acids. Therefore, standard coupling requires robust activation reagents (e.g., EDC/NHS, HATU, or conversion to an acyl chloride) to drive the formation of amides or esters[3].

-